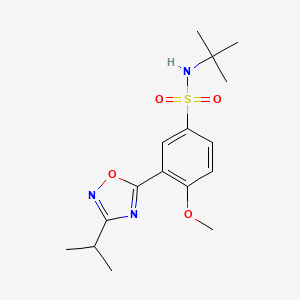
2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as FQBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell death in cancer cells. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is its versatility in research applications. This compound can be used in a range of experiments, from in vitro cell culture studies to in vivo animal studies. This compound is also readily available and can be synthesized in large quantities, making it a cost-effective compound for research purposes. One of the main limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the investigation of this compound's potential applications in the treatment of neurological disorders. Additionally, the study of this compound's mechanism of action may provide new insights into the regulation of gene expression and cell signaling pathways. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of a range of diseases.
Synthesemethoden
The synthesis of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxyquinoline-3-carboxaldehyde with propylamine to form the intermediate 2-(propylamino)quinoline-3-carboxaldehyde. This intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yields and purity, making it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-2-11-23(20(25)16-8-4-5-9-17(16)21)13-15-12-14-7-3-6-10-18(14)22-19(15)24/h3-10,12H,2,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZXITDAAFNFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7703133.png)


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)